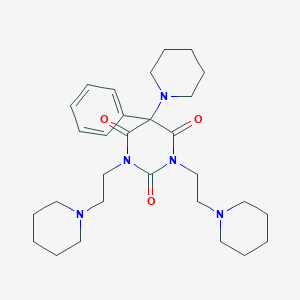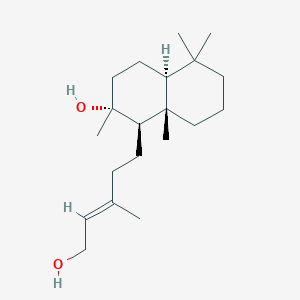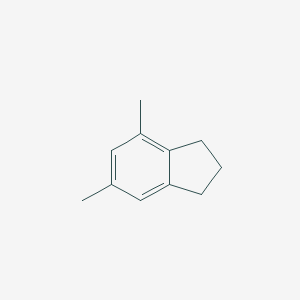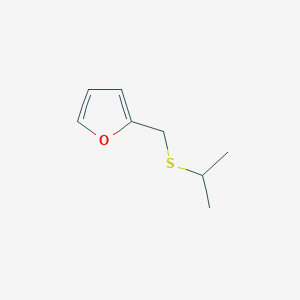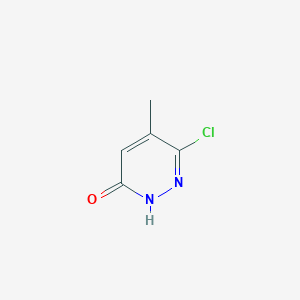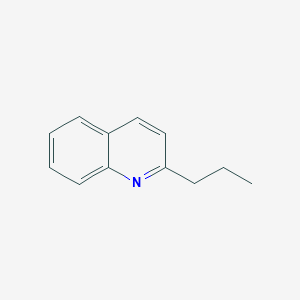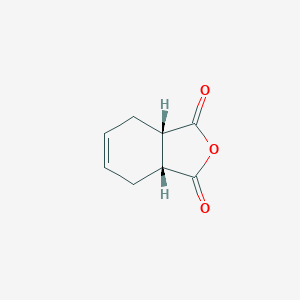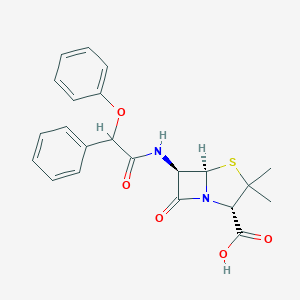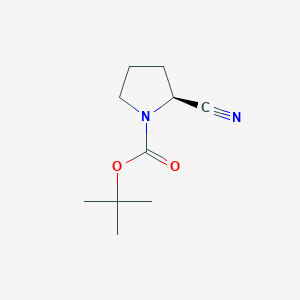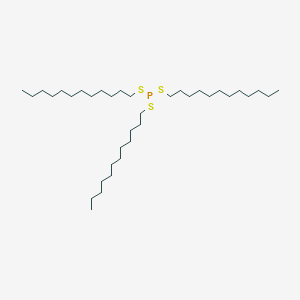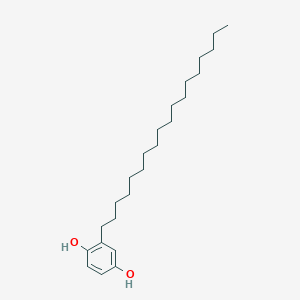
2-Octadecylhydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecylhydroquinone is an organic compound with the molecular formula C24H42O2 It is a derivative of hydroquinone, where one of the hydrogen atoms on the benzene ring is replaced by an octadecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octadecylhydroquinone can be synthesized through a green, lithium salt-free method involving hydroalcoholic media. The process typically uses water/ethanol as the solvent and potassium carbonate as a base. The reaction involves a tandem aldolic condensation, isomerization, and aromatization between 1,4-cyclohexanedione and an alkylaldehyde .
Industrial Production Methods
Industrial production of this compound often involves the Friedel-Crafts alkylation of hydroquinone. This method, however, has drawbacks such as polyalkylation and the use of toxic reagents. An alternative method involves the use of 1,4-cyclohexanedione and alkylaldehydes in the presence of lithium chloride at high temperatures .
Chemical Reactions Analysis
Types of Reactions
2-Octadecylhydroquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
2-Octadecylhydroquinone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug formulations.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 2-Octadecylhydroquinone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with target molecules, affecting their activity. The octadecyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Known for its antioxidant properties.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins and adhesives.
Hydroquinone (1,4-dihydroxybenzene): Commonly used in skin-lightening products.
Uniqueness
2-Octadecylhydroquinone is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties
Properties
CAS No. |
1706-70-3 |
|---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-octadecylbenzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(25)19-20-24(22)26/h19-21,25-26H,2-18H2,1H3 |
InChI Key |
GDOYYIKTCYJSRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
| 1706-70-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


